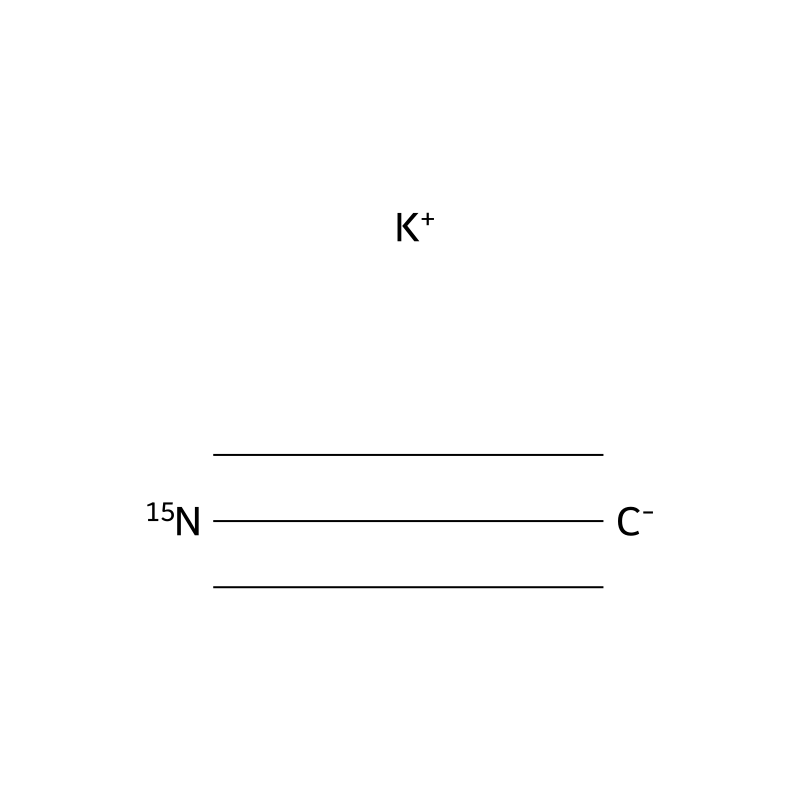

Potassium cyanide-15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotope Tracing in Biochemical Studies:

Potassium cyanide-15N, where the nitrogen atom is enriched with the isotope 15N, is a valuable tool in biochemical research []. The specific incorporation of 15N allows scientists to trace the movement and fate of cyanide within biological systems. This technique is particularly useful in studies of cyanide metabolism in plants and microorganisms [, ]. By measuring the distribution of 15N in different molecules, researchers can gain insights into the pathways involved in cyanide detoxification and utilization.

Enzyme Activity Studies:

Potassium cyanide-15N can be used as a substrate for enzymes involved in cyanide metabolism, such as nitrate reductase and glutamine synthetase []. By monitoring the incorporation of 15N into specific products formed by these enzymes, researchers can assess their activity and understand their role in cyanide detoxification. This information is crucial for developing strategies to improve plant and microbial tolerance to cyanide exposure.

Potassium cyanide-15N is a stable isotope-labeled form of potassium cyanide, a highly toxic compound with the chemical formula KCN. This compound consists of potassium cations (K⁺) and cyanide anions (CN⁻), where the nitrogen atom in the cyanide group is replaced with the nitrogen-15 isotope. Potassium cyanide itself is a colorless, crystalline salt that is soluble in water and has a characteristic bitter almond odor, although many people cannot detect this odor due to genetic factors. It is primarily used in various industrial applications, including gold and silver extraction, electroplating, and as a reagent in organic synthesis .

- Hydrolysis: When dissolved in water, potassium cyanide can hydrolyze to release hydrogen cyanide gas:This reaction is particularly hazardous as hydrogen cyanide is highly toxic and flammable .

- Reactions with Acids: Potassium cyanide reacts violently with acids to produce hydrogen cyanide:where HA represents any acid. This reaction can lead to the rapid generation of toxic gases .

- Oxidation: Potassium cyanide can react with strong oxidizers, such as chlorates and nitrates, potentially causing explosive reactions:The presence of moisture can exacerbate these reactions .

Potassium cyanide is known for its potent toxicity. It inhibits cellular respiration by blocking cytochrome c oxidase in the mitochondrial electron transport chain. This inhibition prevents cells from utilizing oxygen, leading to histotoxic hypoxia. Symptoms of poisoning can manifest rapidly, including headache, dizziness, confusion, and ultimately loss of consciousness or death if exposure is significant. The median lethal dose (LD50) for humans is approximately 140 mg .

In biological studies, potassium cyanide-15N can be used to trace metabolic pathways involving nitrogen-containing compounds due to its isotopic labeling, providing insights into biochemical processes at a molecular level.

Potassium cyanide-15N can be synthesized through several methods:

- Reaction with Hydrogen Cyanide: The most common method involves treating hydrogen cyanide with potassium hydroxide:For the isotopically labeled version, nitrogen-15 enriched hydrogen cyanide would be used .

- Decomposition of Potassium Ferrocyanide: Historically, potassium cyanide was produced by decomposing potassium ferrocyanide:This method is less common today but highlights an alternative route for synthesis .

Potassium cyanide-15N has various applications:

- Industrial Use: It is primarily utilized in gold and silver mining for ore extraction through leaching processes.

- Electroplating: The compound serves as an electrolyte in electroplating baths.

- Organic Synthesis: It acts as a reagent in synthesizing nitriles and carboxylic acids.

- Research: The isotopic labeling allows researchers to study nitrogen metabolism and trace pathways in biological systems .

Studies involving potassium cyanide-15N focus on its interactions within biological systems and chemical environments. For instance:

- Metabolic Pathways: Researchers utilize potassium cyanide-15N to trace the incorporation of nitrogen into amino acids and other biomolecules.

- Toxicological Studies: Investigations into how variations in exposure levels affect metabolic responses or toxicity profiles.

These studies are crucial for understanding both the environmental impact of potassium cyanide and its biological effects.

Potassium cyanide shares similarities with other alkali metal cyanides. Here are some comparable compounds:

| Compound | Chemical Formula | Toxicity Level | Unique Features |

|---|---|---|---|

| Sodium Cyanide | NaCN | High | Used similarly in mining; more soluble than KCN. |

| Calcium Cyanamide | Ca(N₂)₂ | Moderate | Used as a fertilizer; less toxic than KCN. |

| Lithium Cyanide | LiCN | High | Less commonly used; unique due to lithium ion properties. |

| Ammonium Cyanide | NH₄CN | High | Soluble in water; used in organic synthesis. |

Potassium cyanide stands out due to its high solubility and rapid toxicity upon exposure compared to other compounds listed above. Its unique properties make it particularly valuable yet dangerous in industrial applications .

Isotopic Labeling Techniques

The incorporation of nitrogen-15 into potassium cyanide requires sophisticated isotopic labeling methodologies that ensure high enrichment levels while maintaining chemical integrity. The foundational approach involves the utilization of nitrogen-15 enriched precursors, primarily hydrogen cyanide-15N or ammonium-15N compounds, which serve as the nitrogen source for subsequent transformations. Modern isotopic labeling techniques have evolved to address the challenges of isotopic dilution and cross-contamination that can compromise the final product's enrichment levels.

The Zincke reaction methodology has emerged as a particularly effective approach for nitrogen-15 incorporation in various nitrogen-containing heterocycles, though its direct application to cyanide synthesis requires modification. This reaction traditionally involves the formation of pyridinium Zincke salts followed by nucleophilic displacement with nitrogen-15 enriched ammonia or related nitrogen sources. The adaptation of this methodology for cyanide synthesis has shown promise in achieving high isotopic purity while maintaining reasonable yields.

Alternative isotopic labeling strategies involve the direct synthesis from isotopically enriched starting materials. The most straightforward approach utilizes hydrogen cyanide-15N as the primary nitrogen source, which can be prepared from ammonium-15N chloride through established protocols. This method offers the advantage of direct nitrogen transfer without multiple synthetic steps that could lead to isotopic dilution.

Synthetic Routes

The primary synthetic route for potassium cyanide-15N production involves the neutralization reaction between hydrogen cyanide-15N and potassium hydroxide. This reaction follows the stoichiometric relationship expressed as HCN + KOH → KCN + H₂O, adapted for the isotopically labeled variant. The reaction proceeds under controlled conditions to ensure complete conversion and minimize the formation of unwanted byproducts that could compromise isotopic purity.

The preparation begins with the generation of hydrogen cyanide-15N from nitrogen-15 enriched precursors. Ammonium-15N chloride serves as the most common starting material, undergoing treatment with sodium methoxide to generate ammonia-15N, which subsequently participates in cyanide formation reactions. The process requires careful temperature and pH control to maximize yield while preventing isotopic scrambling that could reduce the final enrichment level.

An alternative synthetic approach involves the direct reaction of potassium hydroxide with isotopically labeled hydrogen cyanide in aqueous solution. This method offers several advantages, including simplified purification procedures and reduced reaction times. The reaction mixture is typically maintained at controlled temperature to prevent volatilization of hydrogen cyanide and ensure quantitative conversion to the desired potassium salt.

Industrial synthesis protocols have been developed to accommodate large-scale production while maintaining the stringent purity requirements necessary for research applications. These protocols incorporate specialized handling procedures for isotopically enriched materials and employ advanced purification techniques to achieve the high isotopic purity levels demanded by analytical applications.

Industrial-Scale Production Methods

Industrial production of potassium cyanide-15N necessitates specialized equipment and procedures designed to handle both the toxicity of cyanide compounds and the precision required for isotopic labeling. The process typically begins with the controlled synthesis of hydrogen cyanide-15N using certified nitrogen-15 enriched precursors. Industrial facilities employ closed-loop systems to minimize exposure risks and prevent isotopic contamination from atmospheric nitrogen.

The scale-up process requires careful consideration of reaction kinetics and thermodynamics to ensure consistent product quality across production batches. Temperature control becomes critical at industrial scales, as thermal effects can influence both reaction rates and isotopic equilibria. Advanced monitoring systems track isotopic composition throughout the production process, enabling real-time adjustments to maintain target enrichment levels.

Purification at industrial scale employs multiple complementary techniques to achieve the required purity specifications. Crystallization remains the primary purification method, often performed under inert atmosphere conditions to prevent contamination. The crystallization process is optimized to selectively concentrate the isotopically labeled product while removing trace impurities that could interfere with subsequent analytical applications.

Quality control protocols in industrial production include comprehensive isotopic analysis using mass spectrometry and nuclear magnetic resonance spectroscopy. These analytical techniques verify both chemical purity and isotopic enrichment, ensuring that the final product meets the stringent specifications required for research applications. Batch certification includes detailed analytical reports documenting isotopic composition, chemical purity, and trace impurity levels.

Purity Optimization and Isotopic Enrichment

Achieving optimal purity and isotopic enrichment in potassium cyanide-15N production requires sophisticated analytical monitoring and process optimization strategies. Current commercial preparations typically achieve isotopic enrichment levels of 98% nitrogen-15, representing near-theoretical maximum enrichment for practical applications. This high enrichment level is essential for applications requiring maximum sensitivity and minimal interference from natural abundance nitrogen-14.

The optimization process begins with careful selection of isotopically enriched starting materials. Ammonium-15N chloride with certified 98% isotopic purity serves as the preferred nitrogen source, providing the foundation for subsequent synthetic transformations. The selection criteria include not only isotopic purity but also chemical purity, as trace impurities in starting materials can accumulate through the synthetic sequence and compromise final product quality.

Analytical techniques for purity assessment employ multiple complementary methods to provide comprehensive characterization. Mass spectrometry analysis quantifies isotopic composition with high precision, enabling detection of isotopic dilution at sub-percent levels. Nuclear magnetic resonance spectroscopy provides additional verification of both chemical structure and isotopic incorporation, offering orthogonal confirmation of product identity and purity.

Process optimization strategies focus on minimizing isotopic dilution throughout the synthetic sequence. This includes careful control of reaction atmospheres to prevent contamination from atmospheric nitrogen, optimization of reaction conditions to favor complete conversion, and development of purification protocols that selectively concentrate the isotopically labeled product. Advanced purification techniques may include multiple recrystallization cycles, chromatographic separation, or sublimation under controlled conditions.

Table 1: Isotopic Enrichment and Purity Specifications for Commercial Potassium Cyanide-15N

| Parameter | Specification | Analytical Method | Typical Range |

|---|---|---|---|

| Nitrogen-15 Enrichment | ≥98 atom% | Mass Spectrometry | 98.0-98.5% |

| Chemical Purity | ≥98% | NMR/HPLC | 98.2-99.1% |

| Moisture Content | ≤0.5% | Karl Fischer | 0.1-0.3% |

| Molecular Weight | 66.11 g/mol | Calculated | - |

| Trace Metals | ≤10 ppm | ICP-MS | 2-8 ppm |

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard